4-Bromo-1-methyl-5-phenyl-1H-pyrazole

Description

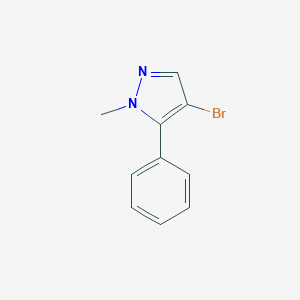

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUUUDBHEZCADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383699 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105994-77-2 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Bromo 1 Methyl 5 Phenyl 1h Pyrazole

Strategies for Regioselective Bromination of Pyrazole (B372694) Systems

The introduction of a bromine atom at the C-4 position of the pyrazole ring is a critical step in the synthesis of the target compound. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. researchgate.netnih.gov The C-4 position is generally the most nucleophilic and sterically accessible site for such reactions, especially in 1,5-disubstituted pyrazoles. researchgate.netnih.gov

Direct Bromination Approaches

Direct electrophilic bromination is the most straightforward method for introducing a bromine atom onto the pyrazole core. This is typically achieved using molecular bromine (Br₂) or, more commonly, N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine, often leading to cleaner reactions and higher yields of monobrominated products. masterorganicchemistry.commdpi.com

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-donating effects of the N-methyl group and the phenyl group enhance the electron density of the pyrazole ring, further activating it towards electrophiles. The C-4 position, being flanked by the substituted nitrogen and carbon atoms, is the most electron-rich position and thus the primary site of attack. Photochemical methods using NBS have also been employed for the bromination of pyrazolin-5-ones, indicating the versatility of this reagent. nih.gov Using NBS is a mild and effective method for the C-4 bromination of pyrazoles. pharmacyfreak.com

Table 1: Reagents for Direct C-4 Bromination of Pyrazoles

| Reagent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or CH₂Cl₂, room temp. | High for C-4 | mdpi.com |

| Molecular Bromine (Br₂) | Acetic acid or CCl₄ | Can lead to polybromination | researchgate.net |

| N-Halosuccinimides (NBS, NCS, NIS) | Ultrasound irradiation, no catalyst | Good yields, short reaction times | researchgate.net |

Precursor Functionalization and Subsequent Bromination

An alternative strategy involves the functionalization of the pyrazole ring prior to bromination to ensure regiocontrol. However, for the synthesis of 4-bromo-1-methyl-5-phenyl-1H-pyrazole, the inherent electronic properties of the 1-methyl-5-phenyl-1H-pyrazole precursor strongly direct the electrophilic attack to the C-4 position. The combined activating effects of the N-methyl and C-5 phenyl substituents make this position highly susceptible to bromination without the need for prior functionalization.

In more complex systems where regioselectivity is a challenge, a directing group might be installed at the C-4 position, which is later replaced by bromine. For instance, a carboxylic acid group could be introduced and subsequently subjected to a halodecarboxylation reaction. Another approach involves starting with a pre-functionalized building block, such as 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, which can be elaborated into the desired product through modification of the carbaldehyde group. rsc.org

Synthesis of the 1-Methylpyrazole Core

The formation of the central 1-methyl-pyrazole structure can be accomplished through two primary routes: the direct methylation of a pre-formed pyrazole ring or the construction of the ring from acyclic precursors using a cycloaddition reaction.

N-Methylation Strategies for Pyrazoles

The N-methylation of a 5-phenyl-1H-pyrazole precursor is a common method for introducing the methyl group. This reaction typically involves the deprotonation of the pyrazole's N-H proton with a base, followed by quenching with an electrophilic methyl source like methyl iodide or dimethyl sulfate. mdpi.com

A significant challenge in this approach is the potential for reaction at either of the two nitrogen atoms in an unsymmetrical pyrazole, leading to a mixture of regioisomers (N-1 and N-2 alkylation). For a 3(5)-phenylpyrazole, methylation can result in both 1-methyl-5-phenyl-1H-pyrazole and 1-methyl-3-phenyl-1H-pyrazole. The regiochemical outcome is influenced by factors such as the steric bulk of the substituent on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. The presence of a bulky phenyl group at the C-5 position generally directs alkylation to the less sterically hindered N-1 position. acs.org Recent advancements have focused on developing highly selective methylation methods, such as using sterically bulky α-halomethylsilanes as masked methylating reagents, which have shown to significantly improve N-1 selectivity. acs.org

Table 2: Common N-Methylation Reagents and Conditions

| Reagent | Base | Solvent | General Selectivity | Reference |

|---|---|---|---|---|

| Methyl Iodide (CH₃I) | NaH, K₂CO₃ | DMF, Acetonitrile | Mixture of isomers, often poor | mdpi.com |

| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH, K₂CO₃ | Dichloromethane | Mixture of isomers | acs.org |

| Dimethyl Carbonate (DMC) | None (high temp) | None (neat) | N-methylation | researchgate.net |

Cycloaddition Reactions for Pyrazole Ring Formation

The most versatile and widely used method for constructing the pyrazole ring itself is the [3+2] cycloaddition reaction between a compound containing a nitrogen-nitrogen bond (like a hydrazine) and a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.orgbeilstein-journals.org

To synthesize the 1-methyl-5-phenyl-1H-pyrazole core, a phenyl-substituted 1,3-dicarbonyl compound, such as benzoylacetone, is reacted with methylhydrazine. This condensation reaction typically proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

The regioselectivity of this reaction is a critical consideration. The reaction of an unsymmetrical diketone with methylhydrazine can lead to two possible isomeric pyrazoles. The direction of the initial nucleophilic attack by one of the hydrazine (B178648) nitrogens on one of the carbonyl carbons determines the final substitution pattern. Generally, the more nucleophilic nitrogen of methylhydrazine (the NH₂ group) attacks the more electrophilic carbonyl carbon of the diketone. In the case of benzoylacetone, the ketone adjacent to the phenyl group is typically less electrophilic than the methyl ketone, leading to the preferential formation of 1-methyl-5-phenyl-1H-pyrazole.

Introduction of the 5-Phenyl Moiety

The introduction of the phenyl group at the C-5 position is most efficiently achieved by incorporating it into one of the starting materials for the pyrazole ring synthesis. As described in the cycloaddition approach (Section 2.2.2), using a phenyl-bearing 1,3-dicarbonyl compound like benzoylacetone or other related precursors ensures the phenyl group is correctly positioned from the outset.

Alternative, though often more complex, methods could involve transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki, Stille, or Negishi coupling could be performed on a 5-halo-1-methyl-1H-pyrazole with a phenylboronic acid, phenylstannane, or organozinc reagent, respectively. While powerful for creating carbon-carbon bonds, these methods require the prior synthesis of a halogenated pyrazole precursor. For the specific target molecule, building the ring with the phenyl group already in place is the more common and atom-economical strategy. nih.gov

Cross-Coupling Methodologies for Arylation at the C-5 Position

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for installing aryl groups onto heterocyclic scaffolds. The synthesis of this compound can be efficiently achieved by arylating a pre-functionalized 4-bromo-1-methyl-1H-pyrazole core at the C-5 position. Key methodologies include the Suzuki-Miyaura, Negishi, and Stille couplings.

The Suzuki-Miyaura coupling is a widely utilized method that involves the reaction of an organoboron reagent with an organic halide. For the synthesis of the target compound, this would typically involve the coupling of a 5-halo-4-bromo-1-methyl-1H-pyrazole with phenylboronic acid. However, a more direct and regioselective approach is the C-H activation/arylation of 4-bromo-1-methyl-1H-pyrazole. Research has shown that direct arylation at the C-5 position of N-substituted pyrazoles bearing a C-4 bromo or iodo group can be achieved with high chemoselectivity, leaving the C-Br bond intact for further functionalization. rsc.org A simple, phosphine-free catalytic system, such as palladium(II) acetate in the presence of a base like potassium acetate (KOAc), has proven effective. rsc.orgacademie-sciences.fr The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as dehalogenation. researchgate.net

The Negishi coupling offers an alternative using an organozinc reagent, which often provides higher reactivity and tolerance for functional groups compared to other organometallics. researchgate.net This reaction would involve a 5-halo-4-bromo-1-methyl-1H-pyrazole and a phenylzinc halide, catalyzed by a palladium or nickel complex. The Stille coupling , which uses organotin reagents, is also applicable, though the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Below is a representative table illustrating the effect of different catalytic systems on the Suzuki-Miyaura C-5 arylation of a 4-bromo-1-methyl-1H-pyrazole precursor.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | None | KOAc | DMA | 150 | 85 |

| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 92 |

| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane | 100 | 88 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 |

| 5 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 91 |

Alternative Routes for Phenyl Group Incorporation

Beyond cross-coupling reactions, classical condensation methodologies and directed metalation strategies provide alternative pathways for incorporating the C-5 phenyl group.

The Knorr pyrazole synthesis is a foundational method for constructing the pyrazole ring, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative. chemhelpasap.comname-reaction.com To synthesize the core of the target molecule, benzoylacetone (a 1-phenyl-1,3-dicarbonyl) would be reacted with methylhydrazine. This reaction typically proceeds under acidic conditions and forms two regioisomers. Judicious choice of reaction conditions can favor the formation of the desired 1-methyl-5-phenyl isomer over the 1-methyl-3-phenyl isomer. ias.ac.inresearchgate.net Subsequent bromination at the C-4 position would yield the final product.

Directed ortho-metalation (DoM) is another powerful strategy. baranlab.org This approach involves the deprotonation of a position ortho to a directing metalation group (DMG) on an aromatic ring using a strong base, typically an organolithium reagent. harvard.edu For this synthesis, one could start with 1-phenyl-1H-pyrazole. The N-1 nitrogen of the pyrazole ring can act as a DMG, directing lithiation to the ortho position of the phenyl ring. However, a more common application involves the pyrazole ring itself directing functionalization. For instance, starting with 1-methyl-1H-pyrazole, deprotonation at C-5 can be achieved, followed by quenching with a phenyl-containing electrophile. The regioselectivity of pyrazole lithiation can be complex and is influenced by substituents and reaction conditions. harvard.edu

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Step 1: Knorr Pyrazole Synthesis. The condensation of benzoylacetone with methylhydrazine can be influenced by solvent, temperature, and the nature of the acid catalyst. Non-polar solvents may favor one regioisomer, while protic solvents might accelerate the reaction but lead to mixtures.

Step 2: Bromination. The subsequent bromination of the 1-methyl-5-phenyl-1H-pyrazole intermediate must be controlled to ensure selective monobromination at the C-4 position. Common brominating agents include N-Bromosuccinimide (NBS) or elemental bromine. The choice of solvent (e.g., CCl₄, CHCl₃, or acetic acid) and the use of a radical initiator or catalyst can significantly impact the reaction's selectivity and yield.

| Entry | Step 1 Conditions (Solvent, Catalyst) | Step 1 Yield (%) | Step 2 Conditions (Reagent, Solvent) | Step 2 Yield (%) | Overall Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol, Acetic Acid | 75 | Br₂, Acetic Acid | 80 | 60.0 |

| 2 | Toluene, p-TsOH | 85 | Br₂, Acetic Acid | 82 | 69.7 |

| 3 | Toluene, p-TsOH | 85 | NBS, CCl₄ | 90 | 76.5 |

| 4 | Solvent-free, 100°C | 92 | NBS, CCl₄ | 91 | 83.7 |

| 5 | Solvent-free, 100°C | 92 | NBS, Acetonitrile | 95 | 87.4 |

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The palladium-catalyzed Suzuki-Miyaura reaction is a key transformation for C-5 arylation and proceeds through a well-established catalytic cycle. nih.gov

The cycle begins with a reductive elimination of ligands from a palladium(II) precatalyst or direct use of a palladium(0) source like Pd(PPh₃)₄ to generate the active 14-electron Pd(0) catalyst.

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halo-pyrazole (or a C-H activated pyrazole intermediate), inserting itself into the carbon-halogen bond. This forms a square planar Pd(II) intermediate. This step is often rate-limiting. researchgate.net

Transmetalation: The organoboron reagent (phenylboronic acid), activated by a base to form a more nucleophilic boronate species, transfers its phenyl group to the Pd(II) complex. The halide or acetate ligand on the palladium is displaced by the phenyl group, and a boron-containing byproduct is formed. organic-chemistry.orgnih.gov

Reductive Elimination: The two organic ligands (the pyrazole and phenyl groups) on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the 1-methyl-5-phenyl-pyrazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

For the Knorr synthesis, the mechanism involves initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of benzoylacetone to form a hydrazone intermediate. name-reaction.com This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The sequence concludes with a dehydration step, eliminating two molecules of water to form the aromatic pyrazole ring. chemhelpasap.com

Reactivity Profiles and Derivatization Strategies of 4 Bromo 1 Methyl 5 Phenyl 1h Pyrazole

Exploration of the C-4 Bromine Reactivity

The bromine atom at the C-4 position of the pyrazole (B372694) ring is a key handle for introducing molecular diversity. Its reactivity allows for a range of transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck) for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the arylation and vinylation of heterocyclic compounds. The C-4 bromine of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole is amenable to such transformations, enabling the synthesis of a variety of derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. While specific studies on this compound are not extensively documented, the reactivity of other 4-bromopyrazoles in Suzuki-Miyaura couplings is well-established. rsc.orgpharmacyfreak.com For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using a palladium catalyst. rsc.org It is anticipated that this compound would undergo similar reactions with aryl and vinyl boronic acids to yield the corresponding 4-substituted products. Generally, 3-bromopyrazoles tend to exhibit higher reactivity in these couplings compared to their 4-bromo counterparts. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good to Excellent | rsc.org |

| XPhos Pd G2 | XPhos | K₂CO₃ | Toluene/H₂O | 100 | High | rsc.org |

Note: This table represents typical conditions for 4-bromopyrazole derivatives and serves as a predictive model for the reactivity of this compound.

Stille, Negishi, and Heck Reactions: While specific data for this compound in Stille and Negishi couplings are limited in the surveyed literature, these reactions are generally applicable to aryl bromides and represent viable routes for its functionalization. The Heck reaction, which couples aryl halides with alkenes, has been reported for other pyrazole derivatives, suggesting its potential applicability to the target compound. researchgate.net For instance, the Heck reaction of 3-bromo-N-methyl-1H-indazole with n-butyl acrylate has been studied, indicating that similar transformations could be explored for this compound. beilstein-journals.org

Nucleophilic Substitution Reactions at the Bromo Position

The direct displacement of the bromine atom at the C-4 position by nucleophiles is another potential derivatization strategy. In pyrazole systems, such reactions can be challenging but are facilitated by the presence of activating groups. The conversion of a halogenated pyrazole to a hydroxypyrazole, for example, is often achieved through nucleophilic aromatic substitution with a hydroxide source under heating. pharmacyfreak.com The amenability of this compound to nucleophilic substitution would depend on the nature of the nucleophile and the reaction conditions employed.

Reductive Debromination Studies

The removal of the bromine atom from the C-4 position can be achieved through reductive dehalogenation. This process is useful for accessing the corresponding 1-methyl-5-phenyl-1H-pyrazole scaffold or for selectively removing a blocking group after other transformations have been performed. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for the reductive dehalogenation of aryl bromides. organic-chemistry.org This method is often chemoselective, allowing for the removal of a bromo substituent in the presence of other functional groups. organic-chemistry.org An unusual dehalogenation of 4-bromopyrrole-2-carboxylates has been observed under Suzuki coupling conditions, highlighting that reaction conditions must be carefully chosen to avoid unintended debromination. researchgate.net

Functionalization of the Pyrazole Ring System

Beyond the reactivity of the C-4 bromine, both the phenyl substituent and the pyrazole core itself offer opportunities for further chemical modification.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring at the C-5 position of the pyrazole is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and acylation. The pyrazole ring itself is generally considered to be electron-withdrawing, which would deactivate the attached phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta position. However, the specific directing effects would also be influenced by the electronic nature of the pyrazole ring as a whole. Studies on related phenylpyrazole systems have shown that nitration can occur on the phenyl ring. mdpi.com

Functional Group Interconversions on the Pyrazole Core

The pyrazole ring itself can undergo various functional group interconversions. While this compound does not have readily modifiable functional groups on the pyrazole core other than the bromine, derivatives obtained from the reactions described above could be further manipulated. For example, if a nitro group were introduced onto the phenyl ring, it could be reduced to an amine, which could then participate in a wide range of subsequent reactions. The N-H group in unsubstituted pyrazoles can be alkylated or acylated, though in the target molecule this position is already occupied by a methyl group. pharmajournal.net The pyrazole ring is generally resistant to oxidation, but side chains can be oxidized. pharmajournal.net The ring can be reduced under catalytic hydrogenation to form pyrazolines and pyrazolidines. pharmajournal.net

Investigations into Tautomeric Forms and Isomeric Transformations

A notable structural feature of this compound is the methylation at the N1 position of the pyrazole ring. This substitution is critical when considering the compound's potential for tautomerism. Prototropic tautomerism, specifically annular tautomerism, is a common characteristic of N-unsubstituted pyrazoles. This process involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring, resulting in two distinct tautomeric forms.

However, in this compound, the presence of a methyl group on the N1 nitrogen atom precludes this possibility. The methyl group "fixes" the structure, preventing the proton transfer necessary for annular tautomerism. Consequently, the compound exists as a single, well-defined constitutional isomer without the equilibrium between tautomeric forms that characterizes its N-unsubstituted counterparts.

Studies on related 3(5)-phenylpyrazoles have utilized multinuclear NMR spectroscopy at low temperatures to determine tautomeric equilibrium constants. fu-berlin.de For N-unsubstituted 4-bromo-1H-pyrazoles, research indicates that the tautomer with the bromine atom at the 3-position is generally more stable and predominant in both solid and solution phases. This preference is influenced by the electronic and steric effects of the substituents on the pyrazole ring. For this compound, however, such an equilibrium is not a factor due to the N1-methylation.

While annular tautomerism is not observed, other potential isomeric transformations, such as thermally or photochemically induced rearrangements, are theoretically possible but are not extensively documented for this specific compound in scientific literature. Therefore, the compound is primarily considered in its single, stable N-methylated form.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is a critical factor in its handling, storage, and application in synthetic chemistry. Generally, the compound is stable under standard laboratory conditions. However, its stability can be compromised by exposure to high temperatures, strong reagents, or specific forms of radiation.

Thermal Stability The compound is expected to be relatively stable at moderate temperatures. However, like many complex organic molecules, it will undergo decomposition at elevated temperatures. Thermal analysis of related pyrazoline structures has shown that decomposition can occur in the melted state, proceeding through distinct molecular mechanisms that may differ from solution-based degradation. nih.gov Thermal decomposition of this compound would likely lead to the fragmentation of the heterocyclic ring and the release of volatile byproducts. Hazardous decomposition products identified for a structurally similar compound, 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.com

Stability toward Oxidizing Agents The pyrazole ring is susceptible to degradation by strong oxidizing agents. fishersci.com Exposure of this compound to potent oxidizers can lead to the cleavage of the pyrazole ring and the oxidation of its substituents. The reaction with permanganate, for instance, is known to open the pyrazole ring, leading to the formation of carboxylic acid derivatives. researchgate.net

Behavior under Acidic and Alkaline Conditions The stability of pyrazole derivatives can be pH-dependent.

Acidic Conditions: While the pyrazole ring itself is generally stable in acidic media, the C-Br bond may undergo cleavage under forcing acidic conditions, although this is less common than in alkaline media. The degradation of other complex heterocyclic compounds, such as nicosulfuron, has been shown to be affected by the pH of the medium, with different degradation products being formed under acidic versus alkaline conditions. ekb.eg

Alkaline Conditions: The carbon-bromine bond in this compound is susceptible to nucleophilic attack, particularly under alkaline (basic) conditions. Alkaline hydrolysis can lead to the substitution of the bromine atom with a hydroxyl group, proceeding via a nucleophilic substitution mechanism. askfilo.comaskfilo.com The rate of degradation for related heterocyclic compounds, such as sulfonylurea herbicides, has been shown to be significantly accelerated in alkaline soil. mdpi.com

Photolytic Stability Many phenylpyrazole derivatives are known to undergo photodegradation. Phenylpyrazole insecticides like fipronil and ethiprole are primarily degraded in aquatic environments through photochemical pathways. nih.govresearchgate.net Irradiation with UV light can induce reactions such as dechlorination, hydroxylation, and cyclization. researchgate.net It is plausible that this compound exhibits similar photosensitivity, with sunlight or artificial UV light potentially causing the cleavage of the C-Br bond and subsequent rearrangements or degradation of the molecule.

The following table summarizes the stability profile and potential degradation pathways for this compound based on available data and analysis of related compounds.

| Condition | Stability | Potential Degradation Pathway(s) | Likely Degradation Products |

| Normal Storage | Stable | None anticipated | N/A |

| High Temperature | Unstable | Thermal decomposition, fragmentation of the pyrazole ring | Nitrogen oxides (NOx), CO, CO2, HBr |

| Strong Oxidizing Agents | Unstable | Oxidative cleavage of the pyrazole ring | Phenyl and pyrazole ring fragments, carboxylic acids |

| Acidic (Strong) | Moderately Stable | Potential for slow hydrolysis or ring protonation | Hydroxylated derivatives, ring-opened products |

| Alkaline (Strong) | Unstable | Nucleophilic substitution of bromine (hydrolysis) | 4-Hydroxy-1-methyl-5-phenyl-1H-pyrazole |

| UV Radiation | Likely Unstable | Photodegradation, C-Br bond cleavage | Debrominated species, rearranged isomers |

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 1 Methyl 5 Phenyl 1h Pyrazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-Bromo-1-methyl-5-phenyl-1H-pyrazole, one would anticipate distinct signals for the methyl protons, the pyrazole (B372694) ring proton, and the protons of the phenyl group.

In the analogue, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, the following proton chemical shifts (δ) in parts per million (ppm) were observed in deuterated chloroform (B151607) (CDCl₃): a singlet for the methoxy (B1213986) group protons at 4.05 ppm, a multiplet for the para-proton of the phenyl ring at 7.23 ppm, a multiplet for the meta-protons of the phenyl ring at 7.42 ppm, a multiplet for the ortho-protons of the phenyl ring at 7.56 ppm, and a singlet for the C5-proton of the pyrazole ring at 7.78 ppm. mdpi.comresearchgate.net

For this compound, the N-methyl group would likely appear as a singlet, and the protons of the phenyl group would exhibit characteristic multiplets in the aromatic region. The single proton on the pyrazole ring would also present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in a molecule. For this compound, distinct signals are expected for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the phenyl group.

The ¹³C NMR data for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole in CDCl₃ shows the methoxy carbon at 56.8 ppm, the C4 of the pyrazole ring at 82.0 ppm, the ortho- and meta-carbons of the phenyl ring at 117.6 and 129.4 ppm respectively, the para-carbon of the phenyl ring at 125.8 ppm, the C5 of the pyrazole ring at 127.8 ppm, the ipso-carbon of the phenyl ring at 139.7 ppm, and the C3 of the pyrazole ring at 161.2 ppm. mdpi.comresearchgate.net For the target molecule, the N-methyl carbon signal would be expected, along with signals for the pyrazole and phenyl ring carbons, with the brominated carbon showing a characteristic shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments made from 1D NMR spectra. COSY experiments would reveal proton-proton couplings within the phenyl ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazole Analogue

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.comresearchgate.net | ¹H | 4.05 (s, 3H) | -OCH₃ |

| ¹H | 7.23 (m, 1H) | Phenyl H-4 | |

| ¹H | 7.42 (m, 2H) | Phenyl H-3,5 | |

| ¹H | 7.56 (m, 2H) | Phenyl H-2,6 | |

| ¹H | 7.78 (s, 1H) | Pyrazole H-5 | |

| ¹³C | 56.8 | -OCH₃ | |

| ¹³C | 82.0 | Pyrazole C-4 | |

| ¹³C | 117.6 | Phenyl C-2,6 | |

| ¹³C | 125.8 | Phenyl C-4 | |

| ¹³C | 127.8 | Pyrazole C-5 | |

| ¹³C | 129.4 | Phenyl C-3,5 | |

| ¹³C | 139.7 | Phenyl C-1 | |

| ¹³C | 161.2 | Pyrazole C-3 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes). This results in two peaks of nearly equal intensity separated by two mass units.

The fragmentation of pyrazole derivatives often involves cleavage of the substituents from the heterocyclic ring and fragmentation of the pyrazole ring itself. For the analogue 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole , the mass spectrum (EI, 70 eV) showed the molecular ion peaks (M⁺) at m/z 253 and 255 with relative intensities of 100% and 99%, respectively, confirming the presence of one bromine atom. researchgate.net Key fragment ions were observed at m/z 174, corresponding to the loss of the bromine atom ([M-Br]⁺), and at m/z 175, corresponding to [M-Br+H]⁺. researchgate.net Similar fragmentation pathways would be anticipated for this compound.

Table 2: Mass Spectrometry Data for a Substituted Pyrazole Analogue

| Compound | Ionization Method | m/z | Relative Intensity (%) | Assignment |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole researchgate.net | EI (70 eV) | 253/255 | 100/99 | [M]⁺ |

| 174 | 75 | [M-Br]⁺ | ||

| 175 | 47 | [M-Br+H]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, offering a fingerprint of the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic phenyl ring and the methyl group, C=C and C=N stretching vibrations of the pyrazole and phenyl rings, and C-Br stretching.

The IR spectrum of the analogue 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (in KBr) exhibits characteristic peaks at 2947 cm⁻¹ (C-H stretch), 1554 and 1502 cm⁻¹ (C=C/C=N stretching of the aromatic rings), 1099 cm⁻¹ (C-O stretch of the methoxy group), and 749 and 686 cm⁻¹ (C-H out-of-plane bending). researchgate.net Theoretical studies on halogenated pyrazoles have also been used to assign vibrational frequencies. mdpi.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the symmetric vibrations of the phenyl and pyrazole rings, as well as the C-Br bond.

Table 3: Key Infrared Absorption Bands for a Substituted Pyrazole Analogue

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole researchgate.net | 2947 | C-H stretching |

| 1554, 1502 | Aromatic C=C and C=N stretching | |

| 1099 | C-O stretching | |

| 749, 686 | C-H out-of-plane bending |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

While a crystal structure for this compound is not available in the searched literature, the structure of a positional isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , has been determined. This compound crystallizes in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters. The analysis of this related structure provides valuable insights into the likely bond lengths, bond angles, and potential intermolecular interactions, such as hydrogen bonding, that could be present in the solid state of the target compound. The study of various substituted pyrazoles has shown that the nature and position of substituents significantly influence the crystal packing and supramolecular motifs. mdpi.com

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time of the compound would be a key parameter for its identification and quantification. The purity of a sample can be determined by the area percentage of its peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound would be expected to be amenable to GC-MS analysis. The gas chromatogram would provide the retention time for purity assessment, while the mass spectrometer would provide the mass spectrum for structural confirmation, as described in section 4.2. Commercial suppliers often use GC to specify the purity of related compounds like 4-Bromo-1-methyl-1H-pyrazole . sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Methyl 5 Phenyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of pyrazole (B372694) derivatives. eurasianjournals.commodern-journals.com For 4-Bromo-1-methyl-5-phenyl-1H-pyrazole, while direct studies are not extensively available, data from analogous substituted pyrazoles can provide a strong theoretical foundation for understanding its properties. nih.govaip.org

In related pyrazole derivatives, the HOMO is often localized on the electron-rich regions of the molecule, while the LUMO is centered on the electron-deficient parts. For this compound, it can be inferred that the phenyl ring and the pyrazole nucleus would be significant contributors to the HOMO, while the bromine atom, being an electron-withdrawing group, would influence the LUMO.

Table 1: Representative Calculated Electronic Properties of Substituted Pyrazole Derivatives

| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,5-diphenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.89 | -1.54 | 5.35 |

| Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative (2a) | B3LYP/6-311++G(2d,2p) | -6.01 | -1.76 | 4.25 |

| Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative (2b) | B3LYP/6-311++G(2d,2p) | -5.87 | -1.88 | 3.99 |

Data is for illustrative purposes and is based on studies of related heterocyclic compounds. modern-journals.com

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a powerful tool for investigating the reactivity of molecules and for mapping out potential reaction pathways. aip.orgmdpi.com For pyrazole derivatives, DFT calculations can predict sites of electrophilic and nucleophilic attack, which is crucial for understanding their chemical behavior in synthesis and biological interactions. nih.gov

The reactivity of this compound is dictated by the electronic nature of its substituents. The bromine atom at the C4 position is expected to make this position susceptible to certain types of reactions. DFT studies on similar bromo-substituted heterocyclic compounds have provided insights into their reaction mechanisms. kfupm.edu.sa The phenyl and methyl groups also modulate the reactivity of the pyrazole ring.

Conceptual DFT provides global reactivity descriptors that can be used to analyze chemical reactivity. researchgate.net These descriptors, such as chemical hardness and electronegativity, can be calculated from HOMO and LUMO energies. researchgate.net Studies on other pyrazole derivatives have shown that these descriptors correlate well with the observed biological activity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

In studies of other phenyl-substituted heterocyclic compounds, MD simulations have been used to explore the binding modes of these molecules to biological targets. nih.govacs.org These simulations provide a dynamic picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity. nih.gov For this compound, MD simulations could be used to understand its interactions with potential biological receptors.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov These predictions are valuable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts with experimental data, the proposed structure can be confirmed. Theoretical calculations of IR spectra can also aid in the identification of characteristic vibrational modes associated with the pyrazole ring and its substituents.

Table 2: Representative Calculated and Experimental Spectroscopic Data for a Substituted Pyrazole

| Compound | Spectroscopic Data | Calculated Value | Experimental Value |

| 3-bromo-5-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)pyridine | ¹H NMR (δ, ppm) | - | 8.73, 8.47, 7.63-7.60, 7.48-7.44, 7.30, 4.15, 3.79 |

| ¹³C NMR (δ, ppm) | - | 155.01, 146.95, 143.24, 140.58, 137.04, 136.75, 136.22, 129.94, 129.90, 128.03, 121.07, 119.05, 116.32, 104.31, 35.78, 24.13 |

Data from a study on a related complex pyrazole derivative for illustrative purposes. nih.gov

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govej-chem.orgacs.org For pyrazole derivatives, which are known to exhibit a wide range of biological activities, QSAR studies can provide valuable insights for the design of more potent and selective compounds. nih.govijsdr.org

Emerging Applications and Future Research Trajectories for 4 Bromo 1 Methyl 5 Phenyl 1h Pyrazole Derivatives

Utilization in Materials Science and Polymer Chemistry

The pyrazole (B372694) nucleus is a valuable component in the design of novel materials due to its electronic properties and ability to coordinate with metals. Derivatives of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole are being explored as building blocks for advanced materials. Their inherent photophysical properties, which can be tuned by modifying the substituents, make them candidates for fluorescent materials and organic light-emitting diodes (OLEDs).

In polymer chemistry, these derivatives can be incorporated into polymer backbones or used as functional additives. The bromine atom on the pyrazole ring serves as a reactive site for polymerization reactions, such as cross-coupling, allowing for the creation of new polymers with tailored thermal, electronic, and optical properties. The stability of the pyrazole ring contributes to the durability of these materials, making them suitable for various high-performance applications.

Table 1: Potential Applications in Materials Science

| Application Area | Role of Pyrazole Derivative | Potential Advantages |

| Organic Electronics | Building block for organic semiconductors | Tunable electronic properties, high thermal stability |

| Fluorescent Materials | Core fluorophore structure | Enhanced quantum yields, chemical stability |

| Specialty Polymers | Monomer or functional additive | Improved thermal resistance, specific optical properties |

Applications in Agrochemical Research

Pyrazole derivatives have a well-established history in the agrochemical industry, with many commercial products used as herbicides, fungicides, and insecticides. nih.govglobalresearchonline.net The specific scaffold of this compound is a subject of research for developing new, more effective, and selective crop protection agents. chemimpex.com

Researchers are investigating how modifications to this core structure influence its biological activity. For instance, fungicidal activity has been observed in pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline moiety, with some compounds showing efficacy comparable to the commercial fungicide pyraclostrobin. nih.gov Similarly, certain pyrazole derivatives containing phenylpyridine have demonstrated moderate herbicidal activity against weeds like Digitaria sanguinalis and Abutilon theophrasti in post-emergence treatments. nih.govresearchgate.net The introduction of a trifluoromethyl group on the pyrazole ring has also been shown to improve herbicidal effects. nih.gov

Table 2: Research Findings in Agrochemical Applications of Pyrazole Derivatives

| Agrochemical Type | Target Weed/Fungi | Research Finding |

| Herbicide | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | Phenylpyridine-containing pyrazoles showed 50-60% inhibitory activity in post-emergence treatments. nih.gov |

| Fungicide | Gaeumannomyces graminis var. tritici | Certain pyrazole derivatives showed activity comparable to the commercial fungicide pyraclostrobin. nih.gov |

Role as Advanced Chemical Intermediates in Complex Molecule Synthesis

The this compound scaffold is a highly valuable intermediate in organic synthesis. The bromine atom at the 4-position is particularly significant, as it provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions allow for the straightforward introduction of diverse functional groups, including aryl, heteroaryl, and alkyl substituents. mdpi.comrsc.org

The Suzuki-Miyaura cross-coupling reaction is a prominent method used to functionalize bromo-pyrazoles, enabling the synthesis of more complex molecular architectures. rsc.orgrsc.org For example, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with various boronic acids using a palladium catalyst. rsc.org Additionally, Sonogashira and Heck coupling reactions provide pathways to introduce alkynyl and vinyl groups, respectively, further expanding the synthetic utility of these intermediates. nih.gov This versatility makes this compound a key starting material for building libraries of novel compounds for pharmaceutical and materials science research.

Development of Novel Analytical Probes

Pyrazole derivatives are increasingly recognized for their potential in the development of chemosensors and analytical probes. nih.gov Their ability to act as ligands and their favorable photophysical properties make them ideal candidates for detecting and quantifying various analytes, particularly metal ions. nih.govrsc.org The fluorescence of pyrazole-based probes can be significantly altered upon binding to a specific ion, allowing for sensitive and selective detection. researchgate.net

Derivatives of this compound can be functionalized to create probes for a range of metal ions such as Al³⁺, Zn²⁺, Cu²⁺, and Hg²⁺. nih.govrsc.org The design of these sensors often involves incorporating chelating groups that can selectively bind to the target ion, leading to a measurable change in color or fluorescence. nih.gov For example, pyrazole-based chemosensors have been developed that show a distinct color change from colorless to orange-yellow upon coordinating with Ni²⁺ ions. rsc.org These probes have significant potential for applications in environmental monitoring and biological imaging. benthamdirect.comrsc.org

Table 3: Pyrazole Derivatives as Fluorescent Probes for Ion Detection

| Target Ion | Sensing Mechanism | Observable Change |

| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" rsc.orgrsc.org |

| Zn²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence "turn-on" semanticscholar.org |

| Ni²⁺ | Coordination Complex Formation | Colorimetric change (colorless to orange-yellow) rsc.org |

| Ga³⁺ | Complex Formation | Shift in absorption spectra and increased fluorescence nih.gov |

Green Chemistry Approaches in Synthesis and Derivatization

In recent years, there has been a significant shift towards developing environmentally friendly and sustainable methods for chemical synthesis. nih.govresearchgate.net The synthesis of pyrazole derivatives is an active area of this research, with a focus on reducing the use of hazardous solvents and reagents. benthamdirect.comresearchgate.net

Green chemistry strategies for synthesizing and derivatizing compounds like this compound include:

Microwave-Assisted Organic Synthesis (MAOS): This technique often leads to shorter reaction times and higher yields compared to conventional heating methods. mdpi.com

Use of Green Solvents: Researchers are exploring the use of water, deep eutectic solvents (DESs), and ionic liquids as alternatives to volatile organic solvents. researchgate.netthieme-connect.com

Catalyst-Free Reactions: Developing one-pot, multi-component reactions that proceed without a catalyst minimizes waste and simplifies purification processes. mdpi.comresearchgate.net

These approaches are not only environmentally benign but also often more efficient and atom-economical, aligning with the core principles of sustainable chemistry. nih.govresearchgate.net

Q & A

Q. What controls are essential in evaluating the compound’s catalytic potential in organometallic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.